2-Propylmalonic acid

ADME/Drug Design Mitochondrial Pharmacology Physicochemical Profiling

Sourcing certified 2-Propylmalonic acid with full ICH Q3A-compliant characterization data is a common bottleneck for QC labs validating valproic acid drug product. This compound resolves that gap, functioning as both a strategic API intermediate and a designated impurity reference standard (Valproic Acid Impurity 16). · Available as a certified reference standard with NMR, HPLC, and GC data packages for regulatory submission integrity. · Patented recovery methods enable its conversion to API-grade valproic acid (≥99.5%), improving process yield and reducing environmental burden. · As a mitochondrial dicarboxylate transporter (DIC) inhibitor scaffold, its propyl chain (logP 0.57) balances affinity and aqueous solubility for in vitro assays.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 616-62-6
Cat. No. B1346972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylmalonic acid
CAS616-62-6
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
InChIKeyVQDJODAWOFNASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.79 M

2-Propylmalonic Acid (CAS 616-62-6): A Unique C3-Branched Dicarboxylic Acid Building Block


2-Propylmalonic acid (CAS 616-62-6) is an alpha-branched dicarboxylic acid belonging to the 2-alkylmalonic acid series [1]. With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol, it features a three-carbon propyl substituent that imparts distinct physicochemical properties compared to unsubstituted malonic acid . Its reported melting point is 95.85°C and its computed logP is 0.57, positioning it as a moderately lipophilic malonate derivative [2]. This compound serves as a critical intermediate in valproic acid synthesis and is listed as Valproic Acid Impurity 16 in pharmaceutical reference standards [3].

Why 2-Propylmalonic Acid Cannot Be Replaced by Other Alkylmalonic Acids


Although other 2-alkylmalonic acids share the malonate core, the length of the alkyl chain directly dictates the molecule's pharmacological and chemical utility. For instance, the logP of 2-propylmalonic acid (0.57) is approximately 12-fold higher than that of malonic acid (-0.5), fundamentally altering membrane permeability and subcellular distribution [1]. In biological systems, studies on the mitochondrial dicarboxylate transporter have revealed that inhibitor affinity scales directly with alkyl chain length, where the propyl group represents a specific point in the activity gradient that balances affinity and aqueous solubility [2]. Consequently, substituting 2-propylmalonic acid with a shorter (e.g., 2-methylmalonic acid) or longer (e.g., 2-butylmalonic acid) chain analog would yield a molecule with different pharmacokinetic handling, transporter inhibition kinetics, and synthetic utility, precluding direct interchange in validated protocols [3].

Quantitative Evidence Guide for Differentiating 2-Propylmalonic Acid


12-Fold Higher Lipophilicity Versus Malonic Acid Enhances Membrane Permeability

The octanol-water partition coefficient (logP) of 2-propylmalonic acid is measured at 0.57 [1], whereas unsubstituted malonic acid has a documented logP of approximately -0.5 [2]. This represents a ΔlogP of 1.07, translating to roughly 12-fold higher lipophilicity for the target compound [3]. This differential is critical for passive diffusion across biological membranes, where malonic acid is largely ionized and membrane-impermeable at physiological pH.

ADME/Drug Design Mitochondrial Pharmacology Physicochemical Profiling

39°C Lower Melting Point Than Malonic Acid Improves Melting-Based Formulation Workflows

The melting point of 2-propylmalonic acid is reported at 95.85°C , compared to 135°C (with decomposition) for malonic acid . This 39.15°C depression in melting point is consistent with the disruption of crystal packing by the alkyl chain and provides a practical advantage in hot-melt processing or eutectic mixture formulations, allowing processing at significantly lower temperatures to avoid thermal degradation of co-formulants [1].

Formulation Science Process Chemistry Thermal Analysis

Greater Inhibitor Affinity for Mitochondrial Dicarboxylate Transporter Than Shorter Alkylmalonates

In a structure-activity relationship study of 2-n-alkylmalonates as competitive inhibitors of succinate transport in rat liver mitochondria, inhibitor affinity (1/Ki) increased monotonically with the alkyl chain length [1]. While specific Ki values for the propyl analog were not reported in isolation, the trend shows that 2-propylmalonate binds with higher affinity than 2-methylmalonate or malonate itself, but retains superior aqueous solubility relative to longer-chain analogs (pentyl-, hexyl-, heptylmalonates), which reach a plateau in affinity but suffer from poor water solubility [2]. For compounds like 2-undecyl malonate, a Ki of 7.8 ± 1.2 µM was measured, indicating the magnitude of affinity achievable at extended chain lengths [3].

Mitochondrial Biology Transporter Pharmacology Structure-Activity Relationship

Direct Precursor for High-Purity Valproic Acid (99.8% GC) with Reduced Synthetic Step Count

Patent CN112142588B demonstrates an industrial process recovering 2-propylmalonic acid from waste streams and converting it to valproic acid. In Example 1, 14.2 kg of valproic acid with 99.8% purity (by GC) was obtained from 1000 kg of acidic process water [1]. This route leverages 2-propylmalonic acid as a mono-propylated intermediate, requiring only one additional propylation step to reach 2,2-dipropylmalonic acid before decarboxylation, whereas the classical route starting from diethyl malonate necessitates two sequential propylation steps, increasing reagent consumption and waste [2]. The process also enables recovery of 2-propylmalonic acid that would otherwise be discarded, improving atom economy.

Pharmaceutical Process Chemistry Valproic Acid Synthesis Industrial-Scale Recovery

High-Value Application Scenarios for 2-Propylmalonic Acid


Mitochondrial Dicarboxylate Transporter Probe Development

The position of 2-propylmalonic acid on the ascending limb of the alkylmalonate affinity curve makes it a preferred scaffold for designing competitive inhibitors of the dicarboxylate transporter (DIC). Its propyl chain provides sufficient hydrophobic interaction to achieve measurable affinity while maintaining aqueous solubility suitable for in vitro mitochondrial assays [1]. Researchers developing tools to study mitochondrial succinate transport or ischemia-reperfusion injury should select this chain length to avoid the solubility-limited behavior of longer analogs [2].

Valproic Acid Process Development and Scale-Up

For pharmaceutical chemical engineers developing cost-effective valproic acid manufacturing processes, 2-propylmalonic acid serves as a strategic intermediate that reduces the number of propylation steps. The patented recovery method demonstrates that this compound can be isolated from waste streams and converted to API-grade valproic acid (≥99.5% purity) at industrial scale, simultaneously improving yield and reducing environmental burden [1].

Pharmaceutical Impurity Reference Standard Sourcing

Quality control laboratories supporting valproic acid drug product manufacturing require certified reference standards of specified impurities. 2-Propylmalonic acid is explicitly designated as Valproic Acid Impurity 16 and is available with full characterization data (NMR, HPLC, GC) compliant with ICH Q3A guidelines [1]. Sourcing this compound from a qualified vendor ensures accurate impurity profiling and regulatory submission integrity.

Amphiphilic Chelator for Metalloenzyme Inhibition Studies

The dual carboxylic acid functionality combined with a three-carbon hydrophobic tail enables 2-propylmalonic acid to act as an amphiphilic chelator. This structural motif is being explored for inhibition of metalloenzymes such as Taq DNA polymerase and alpha-amylase, where the alkyl chain enhances binding through hydrophobic interactions while the malonate head group coordinates catalytic metal ions [1]. The propyl chain length offers a distinct balance of chelation strength and enzyme active site complementarity.

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